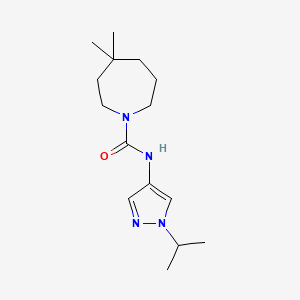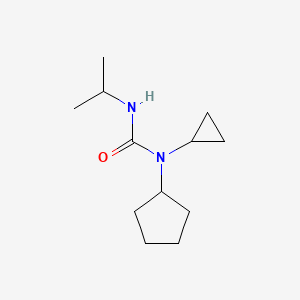![molecular formula C18H17N3O2S B7585467 N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide, also known as PPS, is a chemical compound that has been widely used in scientific research. PPS is a sulfonamide derivative that has shown promising results in various studies due to its unique chemical structure. In
Mecanismo De Acción
The mechanism of action of N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide is mainly through the inhibition of CAIX activity. CAIX is a transmembrane protein that is overexpressed in hypoxic conditions, such as in cancer cells. CAIX plays a critical role in maintaining the pH balance in cancer cells, allowing them to survive and proliferate in hypoxic environments. Inhibition of CAIX activity by N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide disrupts the pH balance in cancer cells, leading to decreased cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been shown to have various biochemical and physiological effects. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has also been shown to decrease the production of reactive oxygen species (ROS) in cells, indicating its anti-oxidant properties. In addition, N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been shown to decrease the expression of hypoxia-inducible factor-1α (HIF-1α), which is a transcription factor that is overexpressed in hypoxic conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has several advantages for lab experiments. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide is a well-established compound that can be easily synthesized with high purity. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has also been extensively studied, and its mechanism of action is well-understood. However, N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide also has some limitations for lab experiments. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has low solubility in water, which can make it difficult to use in certain experiments. In addition, N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has not been extensively studied in vivo, and its efficacy in animal models is not well-established.
Direcciones Futuras
There are several future directions for the use of N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide in scientific research. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has shown promising results in vitro, and future studies should focus on its efficacy in vivo. In addition, N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases, such as inflammatory bowel disease and rheumatoid arthritis. Future studies should also focus on the development of N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide analogs with improved solubility and efficacy. Overall, N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide is a promising compound that has the potential to be used in the treatment of various diseases.
Conclusion
In conclusion, N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide, or N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide, is a chemical compound that has been extensively used in scientific research. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has shown promising results in various studies due to its unique chemical structure and mechanism of action. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been shown to inhibit the activity of CAIX, which is overexpressed in various cancers, leading to decreased cancer cell proliferation and increased sensitivity to chemotherapy. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide also has anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. Future studies should focus on the efficacy of N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide in vivo and the development of N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide analogs with improved solubility and efficacy.
Métodos De Síntesis
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide can be synthesized by reacting 3-aminopyridine with 4-bromobenzyl chloride, followed by reaction with 4-pyridin-3-ylbenzaldehyde to form the intermediate compound. The intermediate is then reacted with sulfonamide to form N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide. The synthesis method of N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been well-established, and the compound can be easily obtained with high purity.
Aplicaciones Científicas De Investigación
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been extensively used in scientific research due to its unique chemical properties. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various cancers. Inhibition of CAIX activity has been shown to decrease cancer cell proliferation and increase sensitivity to chemotherapy. N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-14(21-24(22,23)18-5-3-11-20-13-18)15-6-8-16(9-7-15)17-4-2-10-19-12-17/h2-14,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRODVYQGCFSEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CC=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)



![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)


![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)

![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)
![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)


![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)